[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate
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Overview
Description
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both azanium and benzodioxin moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the azaniumylidene group. The final step involves the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxalate derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used in studies related to enzyme inhibition and protein interactions. Its azaniumylidene group can interact with various biological molecules, making it a useful tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate involves its interaction with specific molecular targets. The azaniumylidene group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their activity. The benzodioxin moiety may also contribute to its biological activity by interacting with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar amine group but lacks the benzodioxin moiety.
Phenylephrine Related Compound F: This compound shares some structural similarities but has different functional groups.
Uniqueness
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate is unique due to its combination of azaniumylidene and benzodioxin moieties. This unique structure allows it to interact with a wide range of biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
17413-09-1 |
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Molecular Formula |
C13H17N3O6 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate |
InChI |
InChI=1S/C11H15N3O2.C2H2O4/c12-11(13)14-4-3-8-1-2-9-10(7-8)16-6-5-15-9;3-1(4)2(5)6/h1-2,7H,3-6H2,(H4,12,13,14);(H,3,4)(H,5,6) |
InChI Key |
AQYCXQTYGPVESD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC[NH2+]C(=[NH2+])N.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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